molecular formula C20H13F3N4O B6520013 N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide CAS No. 863587-83-1

N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide

Cat. No.: B6520013
CAS No.: 863587-83-1
M. Wt: 382.3 g/mol
InChI Key: OXXNLYZCWXADGV-UHFFFAOYSA-N
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Description

N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by the presence of a phenyl group attached to the imidazo[1,2-a]pyrimidine core and a trifluoromethyl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines, followed by further functionalization to introduce the trifluoromethyl group. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the imidazo[1,2-a]pyrimidine core, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with enhanced potency and selectivity.

Properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O/c21-20(22,23)15-9-4-8-14(12-15)18(28)26-17-16(13-6-2-1-3-7-13)25-19-24-10-5-11-27(17)19/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXNLYZCWXADGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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